Dihydroergotamine is classified as a synthetic organic compound derived from the ergot fungus (Claviceps purpurea). It is often administered as dihydroergotamine mesylate. The compound is recognized for its vasoconstrictive properties and acts as a potent agonist at several serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes . Its chemical formula is , with a molecular weight of approximately .
The synthesis of dihydroergotamine involves multiple steps typically starting from ergot alkaloids. The process can be complex and requires precise control over reaction conditions to ensure high yields and purity. Key methods include:
Dihydroergotamine has a complex molecular structure characterized by multiple rings and functional groups. Its structural features include:
Dihydroergotamine participates in various chemical reactions that can affect its stability and efficacy:
Dihydroergotamine exerts its effects through multiple mechanisms:
Dihydroergotamine possesses several notable physical and chemical properties:
Dihydroergotamine has significant clinical applications:
The biosynthetic journey of dihydroergotamine (DHE) begins with the ergot fungus Claviceps purpurea, a pathogen infecting cereal grains like rye. This fungus produces ergot alkaloids—complex molecules derived from the fusion of mevalonate-derived terpenoid units with tryptophan. Key genes governing this biosynthesis are organized in a tightly regulated 68.5 kb cluster on the fungal genome. This cluster includes:
Claviceps purpurea exhibits strain-specific alkaloid profiles. For example, strain P1 produces ergotamine, while strain ECC93 synthesizes ergocristine. This divergence arises from NRPS module evolution, where genetic variations alter substrate specificity [2]. Axenic cultures of C. purpurea mycelia develop plectenchymatic tissue—a compact, sclerotium-like anatomy rich in glyceride oils dominated by ricinoleic acid. This unique lipid environment is chemically linked to alkaloid elaboration, serving as a biomarker for ergot contamination [7].
Table 1: Core Genes in Ergot Alkaloid Biosynthesis
| Gene | Function | Role in Pathway |
|---|---|---|
| cpd1 | Dimethylallyltryptophan synthase | Prenylation of tryptophan |
| cpps1 | Lysergyl peptide synthetase | Activation of amino acids for peptide assembly |
| cpox1 | FAD-dependent oxidoreductase | Chanoclavine cyclization |
Ergotamine, isolated in 1918, was the first ergot alkaloid used for migraine but posed significant safety challenges due to potent arterial vasoconstriction and emetic effects. In 1943, chemists Stoll and Hofmann created dihydroergotamine (DHE) by catalytic hydrogenation of ergotamine’s C9-C10 double bond (∆9,10). This structural change yielded critical pharmacological advantages:
Despite structural simplification, DHE retains high affinity for key antimigraine receptors (5-HT1B/1D/1F). Its therapeutic effects arise from:
Table 2: Pharmacological Comparison of Ergotamine vs. DHE
| Property | Ergotamine | Dihydroergotamine |
|---|---|---|
| 5-HT1B affinity | High (potent vasoconstrictor) | Moderate (reduced vasoconstriction) |
| α-adrenergic activity | Moderate agonist | Strong antagonist |
| Dopamine D2 affinity | High (emetic) | Low |
| Bioavailability (oral) | Erratic, low | Negligible (<1%) |
Figure: Structural Modification from Ergotamine to DHE
Ergotamine: R = ∆9,10 double bond Dihydroergotamine: R = 9,10 single bond (saturation) DHE entered clinical practice in 1946 as an acute antimigraine agent. Its efficacy was initially attributed to vasoconstriction under the "vascular theory" of migraine. However, by the 1990s, research revealed its primary mechanisms involved neuronal modulation:
Early trials demonstrated DHE’s unique clinical advantages:
Notably, the 1945 Mayo Clinic trial by Rynearson established IV DHE’s utility for interrupting prolonged migraines, cementing its role in inpatient settings [9]. By the 1950s, DHE was a cornerstone for cluster headache and severe migraine variants, though its use declined after triptans (1990s) due to tolerability challenges.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1